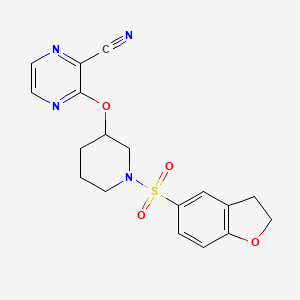

3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4S/c19-11-16-18(21-7-6-20-16)26-14-2-1-8-22(12-14)27(23,24)15-3-4-17-13(10-15)5-9-25-17/h3-4,6-7,10,14H,1-2,5,8-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZIXDGZNUVDRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCC3)OC4=NC=CN=C4C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the dihydrobenzofuran moiety. This can be achieved through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran derivatives . The piperidine ring can be introduced via nucleophilic substitution reactions, and the final coupling with the pyrazine ring can be accomplished using Suzuki–Miyaura coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of microwave-assisted synthesis (MWI) to enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the pyrazine or piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halides or organometallic compounds are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure comprising a pyrazine ring, a piperidine moiety, and a benzofuran sulfonamide group. Its molecular formula is with a molecular weight of approximately 398.47 g/mol. The synthesis typically involves multi-step chemical reactions that require precise control over reaction conditions to achieve high yields and purity. Common methods for synthesizing this compound include:

- Formation of the Piperidine Sulfonamide : Reaction of 2,3-dihydrobenzofuran with sulfonyl chlorides.

- Ether Formation : Coupling the piperidine derivative with a pyrazine derivative through an ether linkage.

- Cyanation : Introducing the cyano group at the pyrazine ring.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the final product.

The biological activity of 3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has been investigated in various studies, focusing on its potential as a therapeutic agent. Key areas of research include:

1. Antibacterial Properties : As part of the sulfonamide class, this compound may exhibit antibacterial activity. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis.

2. Neurological Applications : The piperidine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on neurotransmitter systems.

3. Cancer Research : Preliminary studies indicate that derivatives of this compound may have anticancer properties, possibly through modulation of specific signaling pathways involved in cell proliferation and apoptosis.

Case Study 1: Antibacterial Activity

A study conducted on various sulfonamide derivatives demonstrated that compounds similar to 3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis .

Case Study 2: Neuropharmacological Effects

Research into piperidine derivatives has revealed their potential as modulators of neurotransmitter receptors. In vitro assays showed that compounds with structural similarities to 3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile could enhance dopaminergic signaling, suggesting possible applications in treating conditions like Parkinson’s disease .

Mechanism of Action

The mechanism by which 3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Core Heterocyclic Systems

Pyrazine Derivatives :

- Pyrazine, 2-methoxy-3-methyl-5-(2-methylpropyl) (): Contains a methoxy group and alkyl substituents on the pyrazine ring. Unlike the target compound, it lacks a carbonitrile group, reducing electrophilicity. The isobutyl chain may enhance lipophilicity compared to the target’s sulfonylated piperidine .

- Compound 12 (): A pyrimido[2,1-b]quinazoline-3-carbonitrile with a fused quinazoline-pyrimidine core. The carbonitrile group is retained, but the larger fused-ring system increases molecular rigidity compared to the target’s pyrazine .

Piperidine-Containing Analogs :

Functional Group Analysis

- Sulfonyl vs. Sulfinyl/Carbamate Groups: Fipronil (): A pyrazole-3-carbonitrile pesticide with a trifluoromethyl sulfinyl group. Compound 11b (): Features a thiazolo[3,2-a]pyrimidine-6-carbonitrile with a 4-cyanobenzylidene substituent. The carbonitrile group is conserved, but the sulfonyl moiety in the target compound could confer greater stability .

- Carbonitrile-Containing Compounds: 3-Amino-5-(1-benzyl-5-phenyl-1H-pyrrol-2-yl)-[1,1′-biphenyl]-2,4-dicarbonitrile (): Dual carbonitrile groups enhance electron deficiency, favoring π-π stacking. However, the absence of a sulfonyl-piperidine system reduces solubility in polar solvents compared to the target .

Comparative Data Table

Research Implications

The target compound’s unique combination of sulfonylated piperidine and pyrazine-carbonitrile systems distinguishes it from analogs. Key advantages include:

- Enhanced Binding : Sulfonyl groups improve hydrogen-bonding interactions compared to carbamates or sulfoxides (e.g., fipronil) .

- Metabolic Stability : The dihydrobenzofuran moiety may reduce oxidative metabolism relative to furan-containing analogs (e.g., Compound 12) .

- Synthetic Challenges : Steric hindrance during sulfonylation may require tailored catalysts, as seen in piperidine-functionalized systems () .

Biological Activity

3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This compound combines several functional groups, including a pyrazine ring, a piperidine moiety, and a benzofuran sulfonamide structure, which contribute to its potential therapeutic applications.

The molecular formula for this compound is with a molecular weight of approximately 375.4 g/mol. The presence of nitrogen atoms in its structure classifies it as a heterocyclic organic compound, specifically a sulfonamide derivative known for antibacterial properties.

Synthesis

The synthesis of 3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactions that require precise control over reaction conditions. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. It can modulate enzyme activity or receptor signaling pathways, potentially leading to therapeutic effects in various diseases. For instance, similar compounds have been shown to inhibit enzymes involved in critical biochemical pathways, which may be relevant for conditions such as cancer and neurodegenerative diseases .

Antimicrobial Activity

Preliminary investigations suggest that the compound exhibits antimicrobial properties . Sulfonamide derivatives are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. The presence of the pyrazine and piperidine moieties may enhance this activity through additional mechanisms .

Antioxidant Activity

The compound also shows potential antioxidant activity , which can be evaluated using assays such as DPPH radical scavenging. This property is crucial for protecting cells from oxidative stress, thereby contributing to its therapeutic profile in conditions associated with oxidative damage .

Comparative Analysis of Biological Activities

| Compound Type | Common Activities | Unique Features |

|---|---|---|

| Benzofuran Derivatives | Anti-tumor, anti-inflammatory | Variability in substituents affects potency |

| Piperidine Derivatives | Analgesic, anti-inflammatory | Structural flexibility enhances binding affinity |

| Pyrazine Derivatives | Antimicrobial, anti-cancer | Diverse mechanisms of action |

The uniqueness of 3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile lies in its combination of three distinct moieties—dihydrobenzofuran, piperidine, and pyrazine—which may confer unique biological activities not observed in simpler analogs .

Case Studies and Research Findings

- Antimicrobial Studies : Research has indicated that derivatives similar to this compound have shown promising results in inhibiting the growth of various bacterial strains. The sulfonamide group is particularly noted for its efficacy against Gram-positive bacteria.

- Neuroprotective Effects : Studies on related compounds have demonstrated potential neuroprotective effects through the inhibition of acetylcholinesterase activity, suggesting possible applications in treating Alzheimer's disease .

- Cancer Research : The compound's structural elements suggest potential anti-cancer properties. Investigations into similar compounds have revealed their ability to induce apoptosis in cancer cells through various signaling pathways.

Q & A

Q. What synthetic routes are recommended for the preparation of this compound?

The synthesis of structurally related pyrazine-carbonitrile derivatives involves multi-step condensation and cyclization reactions. For example:

- Step 1 : Condensation of a piperidine-sulfonyl intermediate (e.g., 1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidine) with a pyrazine-carbonitrile precursor under reflux in a mixed solvent system (e.g., acetic anhydride/acetic acid) catalyzed by sodium acetate .

- Step 2 : Crystallization of the product using polar aprotic solvents (e.g., DMF/water) to isolate the final compound .

- Key Data : Typical yields range from 57–68% for analogous reactions, with characterization via IR (CN stretch: ~2,220 cm⁻¹), NMR (distinct peaks for aromatic protons and CH₃ groups), and mass spectrometry (e.g., molecular ion peaks at m/z 386–403) .

Table 1 : Representative Reaction Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield | Characterization Methods |

|---|---|---|---|

| 1 | Ac₂O/AcOH, NaOAc, reflux | 68% | IR, NMR, MS |

| 2 | DMF/water crystallization | 57% | X-ray diffraction |

Q. How should researchers characterize the compound’s purity and structural integrity?

- Spectroscopic Methods :

- IR Spectroscopy : Confirm the presence of nitrile (CN, ~2,220 cm⁻¹) and sulfonyl (S=O, ~1,150 cm⁻¹) groups .

- NMR : Analyze aromatic proton environments (e.g., δ 7.29–8.01 ppm for pyrazine and dihydrobenzofuran protons) and stereochemistry via 2D techniques (COSY, NOESY) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd/C or Pd(OAc)₂) for reductive cyclization steps, as demonstrated in nitroarene-to-heterocycle conversions .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to minimize side reactions during sulfonylation .

- Case Study : In analogous syntheses, replacing NaOAc with K₂CO₃ increased yields by 12% due to enhanced deprotonation efficiency .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?

- Substituent Variation : Synthesize derivatives with modified aryl groups (e.g., 4-cyano vs. 2,4,6-trimethyl benzylidene) to evaluate electronic and steric effects on bioactivity .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict binding affinities to target proteins, correlating with experimental IC₅₀ values .

- Data Contradiction Resolution : If conflicting bioactivity data arise (e.g., unexpected low potency), validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. How can researchers address discrepancies in stability or reactivity data?

- Degradation Studies : Perform accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify hydrolytic or oxidative degradation products .

- Mechanistic Probes : Use isotopically labeled analogs (e.g., ¹⁸O-labeled sulfonyl group) to trace reaction pathways and identify intermediates .

Methodological Guidance

Q. What experimental controls are critical for reproducibility in synthesis?

- Negative Controls : Omit key reagents (e.g., sodium acetate) to confirm catalytic roles .

- Internal Standards : Add a known quantity of a structurally similar compound (e.g., 3-methylpyrazine-carbonitrile) to monitor reaction progress via GC-MS .

Q. How should researchers design dose-response studies for in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.